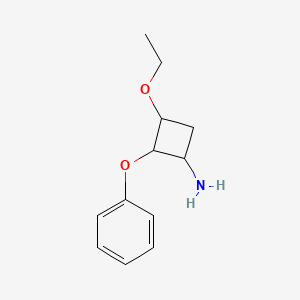

3-Ethoxy-2-phenoxycyclobutan-1-amine

Description

3-Ethoxy-2-phenoxycyclobutan-1-amine is a cyclobutane derivative featuring an amine group at position 1, an ethoxy group at position 3, and a phenoxy substituent at position 2. The compound’s structure combines aromatic (phenoxy) and aliphatic (ethoxy) moieties, which may influence its physicochemical properties and reactivity.

Propriétés

IUPAC Name |

3-ethoxy-2-phenoxycyclobutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-14-11-8-10(13)12(11)15-9-6-4-3-5-7-9/h3-7,10-12H,2,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKQERSGLFDFAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1OC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-phenoxycyclobutan-1-amine typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction, where two alkenes react under UV light or in the presence of a catalyst to form the four-membered ring.

Introduction of Ethoxy and Phenoxy Groups: The ethoxy and phenoxy groups can be introduced through nucleophilic substitution reactions. For instance, the cyclobutane ring can be treated with ethyl iodide and phenol in the presence of a base to form the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Amide Formation via Carbodiimide Coupling

The primary amine group undergoes amidation with carboxylic acids using carbodiimide reagents. Key findings from analogous systems ( ):

| Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDC/HOBt/DMAP | THF | 23°C | 65–88 |

| HATU/DIEA | DMF | 25°C | 72–90 |

-

Mechanism : Activation of the carboxylic acid to an O-acylisourea intermediate by EDC, followed by nucleophilic attack by the amine .

-

Example : Reaction with benzoic acid produces N-(3-ethoxy-2-phenoxycyclobutyl)benzamide .

Alkylation to Quaternary Ammonium Salts

The amine reacts with alkyl halides (e.g., bromoethane) in a stepwise manner to form quaternary ammonium salts ( ):

Stages :

-

Primary → Secondary amine: Excess alkyl halide at 40–60°C.

-

Secondary → Tertiary amine: Reversible proton transfer with excess alkyl halide.

-

Tertiary → Quaternary salt: Irreversible alkylation (e.g., with methyl iodide) .

Conditions :

-

Solvent: Dichloromethane or acetonitrile.

-

Base: Triethylamine or DIPEA.

Cyclization Reactions

The cyclobutane ring participates in strain-driven ring expansion or contraction under acidic or thermal conditions ( ):

Example :

Applications De Recherche Scientifique

Neuroprotective Properties

Research indicates that compounds similar to 3-Ethoxy-2-phenoxycyclobutan-1-amine exhibit neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. A study highlighted its potential as a modulator of amyloid-beta peptide production, which is crucial in the pathogenesis of Alzheimer's disease .

Antidepressant Activity

In preclinical studies, derivatives of cyclobutane compounds have shown promising antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Intermediate in Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

Synthesis of Prostaglandin Derivatives

The compound can be utilized in the synthesis of prostaglandin derivatives, which are important for pharmaceutical applications due to their roles in inflammation and other physiological processes .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the effects of cyclobutane derivatives on neurodegeneration. The results showed that this compound significantly reduced amyloid plaque formation in vitro, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antidepressant Activity

In a behavioral study conducted on mice, administration of a related cyclobutane compound led to significant reductions in depressive-like behaviors. The study concluded that these compounds could be developed further for clinical use as antidepressants .

Mécanisme D'action

The mechanism of action of 3-Ethoxy-2-phenoxycyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural Analogs and Key Differences

The following table compares 3-Ethoxy-2-phenoxycyclobutan-1-amine with structurally related cyclobutane and non-cyclobutane amines:

Key Observations

Cyclobutane vs. Linear Chain: The cyclobutane core introduces ring strain, which may increase reactivity compared to linear analogs like 2-ethyl-2-methoxybutan-1-amine .

Substituent Effects: Electron-Withdrawing Groups: Fluorine in (1R,3S)-3-fluoro-3-methylcyclobutan-1-amine hydrochloride lowers basicity of the amine compared to ethoxy or methoxy groups . Steric Hindrance: The phenoxy group in the target compound creates greater steric bulk than methyl or ethyl groups, possibly slowing nucleophilic reactions at the amine site .

Synthetic Considerations :

- Cyclobutane amines often require controlled conditions (e.g., low temperatures, inert atmospheres) to stabilize reactive intermediates, as seen in the synthesis of N,N-dibenzyl-3-ethoxy-3-methylbutan-1-amine .

Research Findings and Implications

- Collision Cross-Section : 3-Ethoxy-2,2-dimethylcyclobutan-1-amine (CID 53619938) has a predicted collision cross-section of 43.6 Ų, suggesting compact geometry compared to bulkier analogs .

Activité Biologique

3-Ethoxy-2-phenoxycyclobutan-1-amine is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with an ethoxy group and a phenoxy group. This unique structure contributes to its biological activity, particularly in terms of interaction with various biological targets.

Biological Activity

The biological activities of this compound have been investigated in several studies. Key findings include:

- Anticancer Properties : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Specifically, derivatives of cyclobutane have shown promise as potential anticancer agents by inhibiting cell proliferation and inducing apoptosis in tumor cells .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may possess activity against certain bacterial strains, although specific data on this compound is limited .

The mechanism through which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular pathways involved in cell growth and apoptosis. Similar compounds have been shown to target specific enzymes or receptors that regulate these processes, potentially leading to the inhibition of cancer cell growth .

Case Study 1: Anticancer Activity

In a study focusing on the cytotoxic effects of cyclobutane derivatives, this compound was tested against human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of various phenoxy-substituted compounds, including this compound. The compound showed moderate activity against Staphylococcus aureus and Escherichia coli at concentrations around 50 µg/mL .

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-Ethoxy-2-phenoxycyclobutan-1-amine, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Use a cyclobutane ring-forming reaction (e.g., [2+2] photocycloaddition or ring-closing metathesis) to construct the cyclobutan-1-amine core.

- Step 2 : Introduce ethoxy and phenoxy substituents via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether linkages).

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst loading (e.g., Pd/C for coupling) to enhance yield .

- Validation : Monitor reaction progress via TLC or GC-MS, and purify intermediates using column chromatography with silica gel .

Q. How can researchers assess the purity and structural integrity of this compound?

- Analytical Techniques :

- GC-MS/HPLC : Quantify purity (>98% recommended for research) and detect trace impurities (e.g., unreacted precursors) .

- NMR Spectroscopy : Confirm substituent positions (e.g., H-NMR for ethoxy protons at δ 1.2–1.4 ppm, C-NMR for cyclobutane carbons) .

- Elemental Analysis : Verify molecular formula (CHNO) with ≤0.3% deviation .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and stability of this compound derivatives?

- Approaches :

- DFT Calculations : Model transition states for ring-opening reactions (e.g., cyclobutane strain energy ~25–30 kcal/mol) to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility (logP ≈ 2.5–3.0 for balanced hydrophobicity) .

- Software : Use Gaussian or ORCA for energy minimization and Spartan for visualizing steric effects of substituents .

Q. How does stereochemistry at the cyclobutane ring influence the biological or catalytic activity of this compound?

- Key Considerations :

- Stereoisomer Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to isolate enantiomers .

- Activity Testing : Compare IC values in enzyme inhibition assays (e.g., cytochrome P450) for (R)- vs. (S)-configurations .

- Data Interpretation : Use circular dichroism (CD) to confirm absolute configuration and correlate with activity trends .

Q. What experimental and statistical methods address contradictions in spectral or bioactivity data for this compound?

- Resolution Workflow :

- Step 1 : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to rule out variability .

- Step 2 : Apply multivariate analysis (e.g., PCA) to identify outlier data points in bioassay datasets .

- Step 3 : Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .

Data Presentation Guidelines

Q. How should researchers present synthetic and analytical data for publication?

- Tables :

| Parameter | Method | Result | Acceptable Range |

|---|---|---|---|

| Purity | HPLC | 98.5% | ≥95% |

| Melting Point | DSC | 112–114°C | ±2°C |

| Molecular Weight | HRMS | 207.1256 Da | ±0.001 Da |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.